ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate
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Overview
Description
Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate: is a chemical compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate typically involves the reaction of ethyl acetoacetate with thioamide derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in microbial and cancer cell growth.
Pathways: The compound may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to cell death or inhibition of cell growth
Comparison with Similar Compounds
Thiazole: A parent compound with a similar ring structure.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring
Uniqueness: Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
887411-81-6 |
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Molecular Formula |
C8H8NO3S- |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(1,3-thiazole-4-carbonyl)butanoate |
InChI |
InChI=1S/C8H9NO3S/c1-2-5(8(11)12)7(10)6-3-13-4-9-6/h3-5H,2H2,1H3,(H,11,12)/p-1 |
InChI Key |
BESCVLZJXXFKJA-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)C1=CSC=N1)C(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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